![molecular formula C11H7F2NO4 B12872765 3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a difluoromethoxy group attached to the benzene ring and an acrylic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme, as indicated by molecular docking studies .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid
- (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid
Uniqueness
3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid is unique due to its specific structural features, such as the difluoromethoxy group and the benzoxazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H7F2NO4 |
|---|---|
Peso molecular |
255.17 g/mol |
Nombre IUPAC |
(E)-3-[4-(difluoromethoxy)-1,3-benzoxazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F2NO4/c12-11(13)18-7-3-1-2-6-10(7)14-8(17-6)4-5-9(15)16/h1-5,11H,(H,15,16)/b5-4+ |
Clave InChI |
MEOSFNDRPWWZJT-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)/C=C/C(=O)O |
SMILES canónico |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


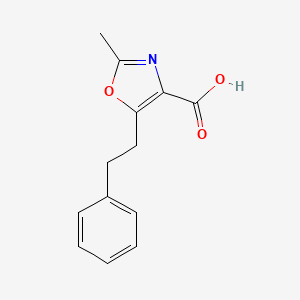
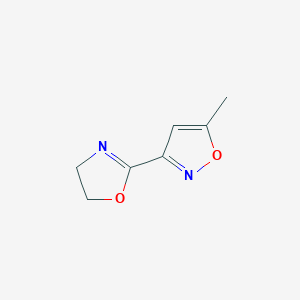
![(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)
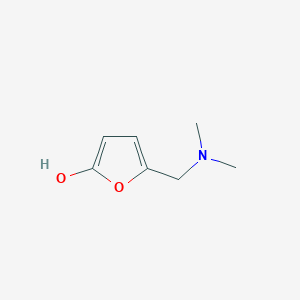
![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)

![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)
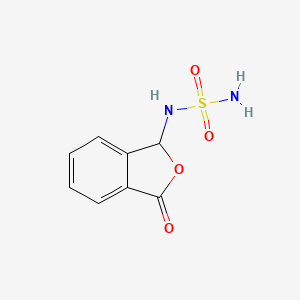
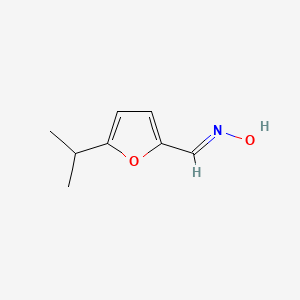
![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
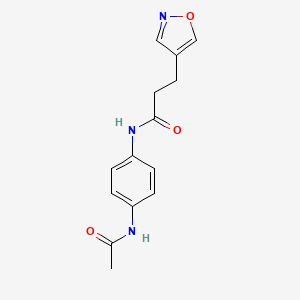
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]-](/img/structure/B12872769.png)
